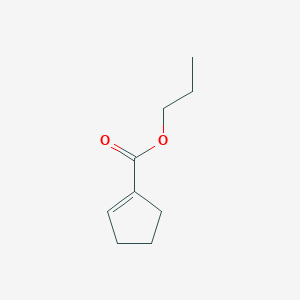
Propyl cyclopent-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a propyl ester functional group attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This method provides multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield cyclopent-1-ene-1-carboxylic acid, while reduction with LiAlH4 can produce propyl cyclopent-1-ene-1-methanol.
Applications De Recherche Scientifique
Propyl cyclopent-1-ene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a building block for drug development.
Mécanisme D'action
The mechanism of action of propyl cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters are converted to more reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclopent-1-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl cyclopent-1-ene-1-carboxylate: Contains an ethyl ester group, differing in the length of the alkyl chain.
Cyclopent-1-ene-1-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propyl cyclopent-1-ene-1-carboxylate is unique due to its specific ester group, which influences its reactivity and physical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
206274-81-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
propyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-7-11-9(10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
Clé InChI |
JGDNVLACHNTXJI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
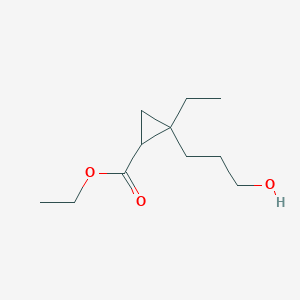

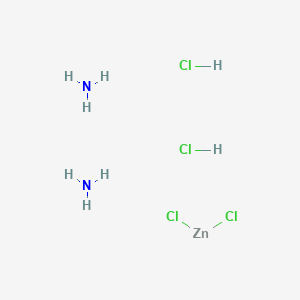
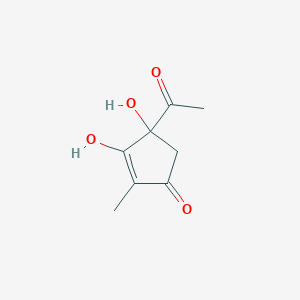

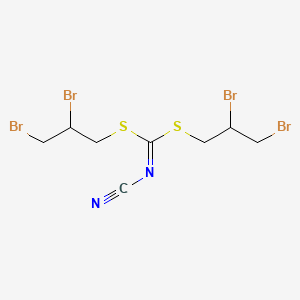
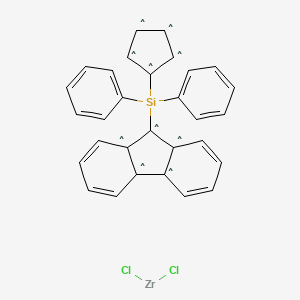

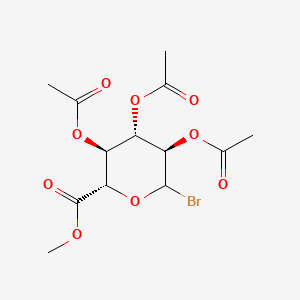
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
